molecular formula C18H17F3N4OS B2453208 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034418-59-0

1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2453208
CAS No.: 2034418-59-0
M. Wt: 394.42
InChI Key: LFOLEKLCTPXJHX-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
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Properties

IUPAC Name

1-thiophen-2-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c19-18(20,21)12-5-8-25-14(10-12)23-24-15(25)11-22-16(26)17(6-1-2-7-17)13-4-3-9-27-13/h3-5,8-10H,1-2,6-7,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOLEKLCTPXJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics.

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream pathways involved in cell growth and survival. These include the PI3K/AKT pathway and the RAS/ERK pathway , both of which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can effectively suppress tumor growth.

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines. For instance, one of the derivatives of this compound, 22i, showed potent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancers.

Biological Activity

The compound 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide is a novel synthetic derivative that incorporates a thiophene ring and a triazolopyridine moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F3N5OSC_{16}H_{16}F_3N_5OS, with a molecular weight of approximately 393.4 g/mol. The structure consists of a cyclopentanecarboxamide linked to a thiophene and a trifluoromethyl-substituted triazolopyridine.

Biological Activity Overview

Recent research has highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has shown promising results in inhibiting pro-inflammatory cytokines. In vitro studies indicated that it effectively reduced IL-17A production in human whole blood assays, with an IC50 value demonstrating significant potency (IC50 = 130 nM) .
  • RORγt Inhibition : The compound acts as an inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in the regulation of Th17 cell differentiation and function. This inhibition is vital for managing autoimmune diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays indicated that the compound exhibits selective toxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: In Vitro Cytokine Production

In a controlled study, the compound was administered to human whole blood samples stimulated with IL-18/23. Results demonstrated a dose-dependent inhibition of IL-17A production, highlighting its therapeutic potential in treating autoimmune disorders.

Dose (mg/kg)IL-17A Production (pg/mL)
0250
3200
10150
30100
10050

Case Study 2: Cancer Cell Line Studies

The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

Cell LineIC50 (µM)
MCF-712
A54915

These findings suggest that the compound could be developed further as an anticancer therapeutic agent.

Mechanistic Insights

The inhibition of RORγt by this compound is attributed to its structural features that allow for effective binding within the receptor's active site. Molecular docking studies have provided insights into how the trifluoromethyl group enhances binding affinity through hydrophobic interactions while maintaining necessary hydrogen bonds with key amino acids in RORγt .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene and triazole have shown promising results in inhibiting tumor cell proliferation. In vitro assays conducted by the National Cancer Institute demonstrated that related compounds possess substantial growth inhibition against various cancer cell lines, with GI50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound's structure suggests potential antibacterial activity. Research has demonstrated that thiophene derivatives exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as amino or hydroxyl can enhance antibacterial efficacy by improving solubility and interaction with bacterial membranes .

Antioxidant Activity

Antioxidant properties have also been explored for thiophene-based compounds. Studies indicate that certain derivatives show significant inhibition of oxidative stress markers, which can be beneficial in preventing cellular damage associated with various diseases . The mechanism often involves electron donation from functional groups present in the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the thiophene ring or modifications to the triazole-pyridine moiety can lead to enhanced biological activity. For example, introducing electron-donating groups has been linked to improved antioxidant and antibacterial activities .

Case Studies

  • Anticancer Case Study :
    A study evaluated a series of thiophene derivatives for their anticancer effects against breast cancer cell lines. The results indicated that modifications leading to increased hydrophilicity significantly enhanced cellular uptake and cytotoxicity .
  • Antimicrobial Evaluation :
    A comparative study assessed the antibacterial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Compounds with amino substitutions showed higher inhibition rates compared to their methylated counterparts, suggesting a clear link between structural modifications and biological efficacy .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The cyclopentanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6 M) at reflux (110°C) cleaves the amide bond, yielding cyclopentanecarboxylic acid and the corresponding amine derivative.

  • Basic Hydrolysis : NaOH (2–4 M) in aqueous ethanol (70°C) produces sodium cyclopentanecarboxylate and free amine.

Applications : This reaction is critical for metabolite studies or prodrug activation.

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group on the triazolo-pyridine ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reagents : Strong nucleophiles (e.g., alkoxides, amines) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Example : Reaction with sodium methoxide replaces the trifluoromethyl group with methoxy, though yields are moderate (40–60%) due to steric hindrance.

Limitations : The CF₃ group’s stability often necessitates harsh conditions, risking decomposition of other functional groups.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes regioselective electrophilic substitutions:

Reaction TypeReagents/ConditionsPosition SelectivityProduct
Nitration HNO₃/H₂SO₄, 0–5°CC-55-Nitro-thiophene derivative
Sulfonation SO₃ in H₂SO₄, 50°CC-5Thiophene-5-sulfonic acid
Halogenation Cl₂ or Br₂ in CH₂Cl₂, RTC-55-Halo-thiophene derivative

Mechanistic Insight : Electron-rich C-5 position dominates due to the directing effect of the sulfur atom.

Cyclopentane Ring Modifications

The cyclopentane ring is susceptible to oxidation and functionalization:

  • Oxidation : KMnO₄ in acidic conditions (H₂SO₄, 60°C) oxidizes the ring to cyclopentanone (yield: 70–80%).

  • Functionalization : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group of oxidized derivatives, forming tertiary alcohols.

Triazolo-Pyridine Core Reactivity

The triazolo[4,3-a]pyridine scaffold participates in:

  • Coordination Chemistry : Binds to metal ions (e.g., Fe²⁺, Cu²⁺) via nitrogen atoms, forming complexes studied for catalytic applications .

  • Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) cleave the triazole ring, though this is rarely exploited due to structural instability .

Reaction Optimization and Challenges

  • pH Sensitivity : Hydrolysis and substitution reactions require strict pH control to avoid side reactions (e.g., triazole ring degradation).

  • Temperature Dependence : NAS reactions at the CF₃ group demand high temperatures but risk decomposition.

  • Analytical Monitoring : HPLC with C18 columns and UV detection (λ = 254 nm) is standard for tracking reaction progress.

Emerging Research Directions

  • Bioconjugation : Thiol-containing biomolecules (e.g., peptides) react with brominated thiophene derivatives via SN2 mechanisms.

  • Photocatalysis : Visible-light-mediated functionalization of the triazolo-pyridine core is under investigation for green chemistry applications .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic potential and optimize reaction selectivity.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, starting with the functionalization of the triazolopyridine core. For example:

  • Step 1 : Condensation of 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde with cyclopentanecarboxamide derivatives.
  • Step 2 : Thiophene incorporation via Suzuki-Miyaura coupling or nucleophilic substitution .
    Structural confirmation relies on NMR (1H/13C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystals are obtainable). Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in the cyclopentane and triazolopyridine regions .

Basic: What strategies are recommended to address solubility challenges during in vitro assays?

The compound’s lipophilic trifluoromethyl and thiophene groups necessitate formulation optimization:

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin-based solubilization.
  • Salt formation : Explore acidic/basic moieties for pH-dependent solubility (e.g., carboxylic acid derivatives) .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance bioavailability in aqueous media .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

DoE minimizes trial-and-error by systematically varying parameters:

  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response surface methodology (RSM) identifies optimal conditions (e.g., maximizing yield while minimizing byproducts like unreacted thiophene derivatives) .
  • Example : A central composite design (CCD) for Suzuki coupling could optimize palladium catalyst concentration and ligand ratios .

Advanced: How do substituents on the triazolopyridine ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl group : Enhances metabolic stability and membrane permeability via hydrophobic interactions.
  • Thiophene moiety : Modulates π-π stacking with target proteins (e.g., kinase binding pockets).
  • Cyclopentane linker : Conformational rigidity affects binding affinity. Computational docking (e.g., AutoDock Vina) validates these interactions .

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Assess hepatic microsomal stability (e.g., CYP450 assays).
  • Tissue distribution : Radiolabel the compound (e.g., 18F isotope) for PET imaging to track bioavailability .
  • Protein binding : Use equilibrium dialysis to measure free fraction in plasma .

Advanced: What computational methods predict reaction pathways for novel derivatives?

Quantum mechanical calculations (DFT) and transition-state modeling:

  • ICReDD’s approach : Combines reaction path searches (AFIR method) with experimental validation to identify low-energy intermediates .
  • Example : Simulate nucleophilic attack mechanisms during cyclopentane ring formation to avoid side reactions .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

  • Flexibility : The cyclopentane and methylene linker introduce conformational heterogeneity.
  • Solution : Co-crystallize with a stabilizing ligand (e.g., adenosine derivatives) or use seeding techniques .
  • Cryo-EM : Alternative for amorphous samples, though resolution may be lower .

Advanced: How is enantioselective synthesis achieved for chiral analogs?

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of cyclopentane precursors.
  • Kinetic resolution : Lipase-mediated acetylation separates enantiomers .

Advanced: How can cross-disciplinary approaches improve scale-up processes?

  • Chemical engineering integration :
    • Membrane separation : Purify intermediates using nanofiltration (e.g., Evonik’s DuraMem®) .
    • Process simulation : Aspen Plus® models optimize heat/mass transfer in continuous-flow reactors .

Advanced: What analytical techniques resolve impurities in final batches?

  • HPLC-MS/MS : Identifies trace byproducts (e.g., dehalogenated species).
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiates oligomeric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.